N-Fmoc-2-(1-aminocyclobutyl)acetic acid
Description
Significance of Conformationally Restricted Amino Acids in Peptidic Systems
Peptides are inherently flexible molecules, a characteristic that can be both an advantage and a disadvantage in biological systems. While flexibility can allow for adaptation to various binding partners, it often leads to a loss of binding affinity and susceptibility to enzymatic degradation. Conformationally restricted amino acids are non-natural amino acid analogs designed to limit the rotational freedom of the peptide backbone. By incorporating these rigid structures, researchers can guide the peptide into a specific, bioactive conformation. This pre-organization can lead to several beneficial properties, including increased potency, enhanced receptor selectivity, and improved metabolic stability, all of which are critical attributes for the development of peptide-based therapeutics. The introduction of cyclic structures, such as the cyclobutyl group in 2-(1-aminocyclobutyl)acetic acid, is a common strategy to achieve this conformational restriction.
The Role of the Fmoc Protecting Group in Orthogonal Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired sequence. Central to the success of SPPS is the use of protecting groups to prevent unwanted side reactions at the amino terminus of the growing peptide chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used N-terminal protecting group due to its base-lability. This property is a key feature of orthogonal protection strategies, where different classes of protecting groups can be removed under distinct chemical conditions.
In Fmoc-based SPPS, the Fmoc group is stable to the acidic conditions often used to cleave side-chain protecting groups and to remove the final peptide from the solid support. It is, however, readily removed by treatment with a mild base, typically piperidine (B6355638), to expose the free amine for the next coupling cycle. This orthogonality ensures that the integrity of the peptide chain and its side-chain modifications are maintained throughout the synthesis. The use of the Fmoc group on 2-(1-aminocyclobutyl)acetic acid makes this unique building block fully compatible with standard and automated Fmoc-SPPS protocols, facilitating its incorporation into a wide array of peptide sequences.
Overview of 2-(1-aminocyclobutyl)acetic Acid as a Non-Canonical Amino Acid Scaffold
2-(1-aminocyclobutyl)acetic acid is a non-canonical, or unnatural, amino acid that introduces a four-membered carbocyclic ring adjacent to the alpha-carbon. This structural feature imparts a significant degree of conformational rigidity to the peptide backbone. The cyclobutyl moiety restricts the phi (Φ) and psi (Ψ) dihedral angles, which dictate the local conformation of the peptide chain. By limiting the accessible conformational space, the incorporation of this amino acid can induce specific secondary structures, such as turns or helices, or stabilize existing ones.
The precise stereochemistry of the cyclobutyl ring and its point of attachment to the peptide backbone are critical determinants of the resulting conformation. The synthesis of enantiomerically pure forms of such non-canonical amino acids is a key challenge and an active area of research in organic chemistry. The availability of the Fmoc-protected version of 2-(1-aminocyclobutyl)acetic acid allows for its direct use in peptide synthesis, enabling researchers to explore the structure-activity relationships of peptides containing this unique conformational constraint.
Recent patent literature highlights the growing interest in this particular amino acid derivative in the development of sophisticated therapeutic agents. For instance, (S)-aminocyclobutylacetic acid has been incorporated into peptides designed to bind to the human transferrin receptor, with the goal of facilitating passage across the blood-brain barrier. justia.com In another application, it has been listed as a component in radiopharmaceutical compositions targeting the ephrin type-A receptor 2, indicating its potential role in the development of targeted cancer diagnostics and therapies. google.com These examples underscore the utility of N-Fmoc-2-(1-aminocyclobutyl)acetic acid as a specialized building block for creating peptides with tailored properties for advanced biomedical applications.
Below is a table summarizing the key chemical identifiers for the (S)-enantiomer of this compound.
| Property | Value |
| Compound Name | (S)-α-(Fmoc-amino)cyclobutaneacetic acid |
| Synonyms | Fmoc-L-Cyclobutylglycine |
| CAS Number | 1391630-31-1 |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.396 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)12-21(10-5-11-21)22-20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXHDNMTIOCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199775-14-8 | |
| Record name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Fmoc 2 1 Aminocyclobutyl Acetic Acid and Its Precursors
Stereoselective Synthetic Routes to 2-(1-aminocyclobutyl)acetic Acid Enantiomers
The biological activity of chiral molecules is often enantiomer-dependent, making the stereoselective synthesis of 2-(1-aminocyclobutyl)acetic acid enantiomers a critical endeavor. Various methodologies have been developed to control the stereochemistry of the cyclobutane (B1203170) core and the adjacent chiral center.
Chiral Derivatization and Resolution Techniques for Cyclobutane-Containing Amino Acids
One effective strategy for obtaining enantiomerically pure cyclobutane amino acids is through the resolution of racemic mixtures. This often involves the use of chiral derivatizing agents to form diastereomers that can be separated by conventional techniques like chromatography or crystallization.
A notable example involves the resolution of racemic N-tert-butoxycarbonyl protected cis-(2-aminocyclobutyl)acetic acid. This is achieved through derivatization with a chiral oxazolidinone auxiliary, which also facilitates the determination of the absolute configuration of the separated enantiomers. Another approach utilizes chiral carbonate reagents which allow for the direct determination of the absolute configurations of free amino acids by ¹H NMR spectroscopy. acs.org Glycopeptide selectors, such as Vancomycin, have also been employed as chiral additives in the mobile phase for the chromatographic resolution of aromatic amino acids, a technique that could potentially be adapted for cyclobutane-containing counterparts. chemistryviews.orgacs.org
The general principle of chiral resolution is outlined in the table below:
| Step | Description |
| 1. Racemate Preparation | Synthesis of the racemic cyclobutane amino acid. |
| 2. Derivatization | Reaction of the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. |
| 3. Separation | Separation of the diastereomers based on their different physical properties (e.g., solubility, chromatographic retention). |
| 4. Removal of Auxiliary | Cleavage of the chiral auxiliary from the separated diastereomers to yield the individual enantiomers of the amino acid. |
Intramolecular Photocyclization Protocols in Cyclobutyl Amino Acid Synthesis
Intramolecular [2+2] photocycloaddition reactions have emerged as a powerful tool for the construction of the cyclobutane ring system with high stereocontrol. nih.gov This method involves the light-induced cyclization of a tethered diene system to form a bicyclic intermediate, which can then be cleaved to afford the desired cyclobutane-containing amino acid.
Visible light-mediated [2+2] photocycloaddition of amide-linked dienes, using an iridium-based triplet sensitizer, has been successfully applied to generate a variety of N-protected 3-azabicyclo[3.2.0]heptan-2-ones. nih.govnih.gov These bicyclic lactams serve as valuable precursors to γ-cyclobutane amino acids. The diastereoselectivity of the photocycloaddition can be influenced by the nature of the substituents on the diene precursor.
A general representation of this approach is depicted below:
Scheme 1: General representation of intramolecular [2+2] photocycloaddition for the synthesis of cyclobutane amino acid precursors.
Practical Syntheses of cis-(2-aminocyclobutyl)acetic Acid Enantiomers
Efficient routes for the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid have been established. One such route employs an intramolecular photocyclization protocol as a key step, providing a cis-selective and expedient access to the lactam form of the target structure. This lactam can then be hydrolyzed to afford the desired amino acid.
Another successful strategy involves the homologation of cis-2-aminocyclobutanecarboxylic acid. Both of these synthetic pathways converge on a racemic N-protected derivative, which is then resolved using chiral derivatization with an oxazolidinone auxiliary, as mentioned previously.
Fmoc Protection Strategies for Amino Acids with Cyclobutyl Scaffolds
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its base lability. The introduction and removal of the Fmoc group in amino acids with sterically demanding scaffolds like the cyclobutyl moiety require optimized conditions to ensure high yields and prevent side reactions.
Optimized Fmoc Introduction Methods
The standard method for introducing the Fmoc group involves the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. For sterically hindered amino acids, such as those containing a cyclobutyl group, optimizing the reaction conditions is crucial. This may involve the use of specific bases, solvents, and reaction temperatures to drive the reaction to completion and minimize the formation of byproducts.
A temporary Cu(II) complexation strategy has been developed for the selective Fmoc protection of the proline nitrogen in functionalized bis-amino acid building blocks. nih.gov This approach relies on the formation of a dimeric copper complex that blocks the primary amino group, allowing for the selective introduction of the Fmoc group on the less hindered secondary amine. nih.gov This strategy could be adapted for the Fmoc protection of other sterically hindered amino acids.
The following table summarizes common reagents for Fmoc protection:
| Reagent | Advantages | Disadvantages |
| Fmoc-Cl | Highly reactive | Sensitive to moisture, can lead to side reactions |
| Fmoc-OSu | More stable than Fmoc-Cl, less prone to side reactions | Less reactive than Fmoc-Cl |
| Fmoc-N₃ | Can be used under specific conditions | Potentially explosive |
Derivatization and Analog Synthesis of the Cyclobutyl Moiety
The functionalization of the cyclobutane ring of N-Fmoc-2-(1-aminocyclobutyl)acetic acid allows for the synthesis of a diverse range of analogs with potentially altered biological properties. Various synthetic methods can be employed to introduce substituents onto the cyclobutane core.
A photoredox-catalyzed radical strain-release/ luc.eduluc.edu-rearrangement cascade strategy has been developed for the efficient synthesis of polysubstituted cyclobutanes, providing access to structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes containing a non-natural amino acid scaffold. This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors.
Furthermore, a two-step approach has been reported to access cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones. This involves a Norrish-Yang cyclization followed by a palladium-catalyzed stereospecific C-C bond functionalization with various coupling partners. The resulting aryl ketone can be further transformed into other functional groups.
Thermal [2+2] cycloaddition reactions involving 2-acylaminoacrylates can generate substituted cyclobutane skeletons that can be converted into amino acid derivatives, such as cyclobutane serine analogues. luc.edu Additionally, Michael addition reactions of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives provide access to trans-β-N-heterocyclic cyclobutane carboximides, which are versatile intermediates for further transformations.
These methodologies provide a toolbox for the synthesis of a wide array of this compound analogs with diverse substitution patterns on the cyclobutane ring, enabling the exploration of structure-activity relationships in peptide and medicinal chemistry.
Synthesis of Substituted 2-(1-aminocyclobutyl)acetic Acid Derivatives
The synthesis of substituted 2-(1-aminocyclobutyl)acetic acid derivatives involves multi-step processes that often begin with the construction of the core cyclobutane ring. These derivatives are valuable as building blocks in peptide synthesis, allowing for the introduction of unique structural constraints.
One established approach involves the use of methyl 2-chloro-2-cyclopropylideneacetate, which undergoes a Michael addition with various benzylamines. This reaction proceeds with a subsequent ring enlargement and elimination process under mild conditions, yielding substituted methyl 2-(benzylamino)cyclobutenecarboxylates in high yields (81–99%). researchgate.net These intermediates can then be N-Boc-protected. Palladium-catalyzed hydrogenation of the cyclobutene (B1205218) ring affords the saturated methyl N-Boc-2-aminocyclobutanecarboxylate as a mixture of cis and trans isomers. researchgate.net Hydrolysis of the methyl ester provides the free carboxylic acid, which can then be coupled with other amino acids to form dipeptides. researchgate.net
Another strategy focuses on a tandem base-catalyzed amidation/aza-Michael addition protocol. thieme-connect.de This method utilizes cyclobutene-1-carboxylic acid and benzo[d]oxazol-2(3H)-ones to produce β-N-heterocyclic cyclobutane carboximides with good yields and moderate to good stereoselectivity. thieme-connect.dechemistryviews.org These products serve as versatile intermediates that can be transformed into a variety of valuable building blocks for peptidomimetics. thieme-connect.dechemistryviews.org
The synthesis of 1-aminocyclobutanecarboxylic acid derivatives, which share the core cyclobutane amino acid structure, has also been explored. acs.org For instance, analogs of basic amino acids like ornithine and lysine (B10760008) have been prepared starting from trans-1-(benzoylamino)-3-[[(methylsulfonyl)oxy]methyl]cyclobutane-N,N-pentamethylenecarboxamide. acs.org This demonstrates the feasibility of introducing functionalized side chains onto the cyclobutane scaffold.
| Starting Material | Key Reaction | Intermediate/Product | Key Reagents | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2-chloro-2-cyclopropylideneacetate | Michael Addition / Ring Enlargement | Methyl 2-(benzylamino)cyclobutenecarboxylates | Benzylamines, EtN(iPr)2, LiI, DMF | 81–99% | researchgate.net |
| Substituted Methyl 2-(benzylamino)cyclobutenecarboxylates | Palladium-catalyzed Hydrogenation | Methyl N-Boc-2-aminocyclobutanecarboxylate (cis/trans mixture) | H2, Pd catalyst | Not specified | researchgate.net |
| Cyclobutene-1-carboxylic acid | Tandem Amidation/Aza-Michael Addition | β-N-heterocyclic cyclobutane carboximides | Benzo[d]oxazol-2(3H)-ones, DMAP, DIC | Good | thieme-connect.dechemistryviews.org |
| trans-1-(Benzoylamino)-3-(hydroxymethyl)cyclobutane-N,N-pentamethylenecarboxamide | Mesylation | trans-1-(Benzoylamino)-3-[[(methylsulfonyl)oxy]methyl]cyclobutane-N,N-pentamethylenecarboxamide | Methanesulfonyl chloride, Triethylamine | Not specified | acs.org |
Methods for Constrained Amino Acid Building Blocks
Constrained amino acids are crucial components in peptidomimetics and drug design as they can enforce specific conformations, leading to enhanced stability and biological activity. nih.govnih.gov The cyclobutane ring in this compound is a prime example of such a conformational constraint.
Various synthetic methodologies have been developed to create these constrained building blocks. A key strategy involves the stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids. doi.org This has been achieved using a 1,3-dipolar cycloaddition with diazomethane, where the existing cyclobutyl moiety acts as a chiral inducer, guiding the facial selectivity of the reaction to yield cyclopropanes as single diastereomers. doi.org
Another approach focuses on creating novel, non-proteinogenic constrained amino acids containing a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA). nih.gov The synthesis of this delta-amino acid was accomplished in seven steps, with a base-induced intramolecular nucleophilic substitution being the key reaction. nih.gov Such building blocks can then be incorporated into dipeptides through coupling with standard proteinogenic amino acids. nih.gov
For creating different types of conformational constraints, asymmetric routes to lactam-constrained α-amino acid building blocks have been developed. nih.gov These methods can generate building blocks with a range of side chains and are designed to stabilize type II β-turns in peptides. nih.gov While not based on a cyclobutane ring, these strategies, which include cyclocondensation and ring-closing metathesis, are part of the broader effort to create conformationally restricted peptide components. nih.gov The development of de novo asymmetric routes is a significant advancement, as previous methods often relied on the elaboration of existing α-amino acids, which limited functional diversity. nih.gov
| Methodology | Target Structure Type | Key Reaction Type | Significance | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cyclopropyl-fused cyclobutyl amino acids | Cyclopropanation of dehydro amino acids | Highly stereoselective synthesis of complex constrained amino acids. | doi.org |
| Intramolecular Nucleophilic Substitution | Cyclobutane δ-amino acids | Base-induced cyclization | Provides access to non-proteinogenic constrained building blocks with specific ring stereochemistry. | nih.gov |
| Asymmetric Allylation/Benzylation | Lactam-constrained α-amino acids | Pd-catalyzed reaction of azlactones | De novo asymmetric synthesis of functionalizable building blocks that induce β-turns. | nih.gov |
| Ring-Closing Metathesis | Lactam-constrained amino acids | Olefin metathesis | A strategy for forming lactam bridges to enforce specific peptide conformations. | nih.gov |
Spectroscopic and Computational Approaches for Conformational Elucidation
Spectroscopic Techniques for Structural Characterization of Cyclobutyl Amino Acid Residues
Spectroscopic methods provide direct experimental evidence of molecular conformation. Techniques such as NMR, IR, CD, and X-ray crystallography are powerful tools for probing the intricate structural details of N-protected cyclobutyl amino acids.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For cyclobutyl amino acid residues, NMR provides crucial data on the torsion angles that define the orientation of the backbone and the side chain. duke.edunih.gov The analysis of coupling constants, such as the ³JHNα coupling constant, can reveal information about the backbone dihedral angle φ. nih.gov
Furthermore, advanced NMR experiments, including those that measure dipolar-dipolar cross-correlated relaxation, can be used to derive specific torsion angles like χ1, which describes the rotation around the Cα-Cβ bond. mpg.de In the context of cyclobutane-containing amino acids, NMR studies, often paired with computational methods, reveal that substituents on the ring significantly modulate the conformational preference of the ring-puckering. acs.org For peptides incorporating these residues, solid-state NMR has also been employed to determine the structure and dynamics of membrane-bound peptides, highlighting the compatibility of these unnatural amino acids with standard peptide synthesis and analysis. nih.gov
Table 1: Representative NMR-derived Torsion Angles for Amino Acid Residues
| Residue Type | Torsion Angle | Typical Value (degrees) | Method of Determination |
|---|---|---|---|
| α-Helix | φ | -57 | ³JHNα Coupling Constants nih.gov |
| β-Strand | φ | -139 | ³JHNα Coupling Constants nih.gov |
| General | χ1 | Clusters around 60, 180, -60 | Cross-Correlated Relaxation mpg.de |
Infrared (IR) and Circular Dichroism (CD) spectroscopy are valuable for assessing the secondary structure and conformational preferences of peptides and protected amino acids. lew.ro FT-IR spectroscopy probes the vibrational modes of the molecule, with the amide I region (around 1600-1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation, allowing for the differentiation of structures like α-helices and β-sheets. mdpi.com
Table 2: Characteristic Spectroscopic Features for Peptide Secondary Structures
| Secondary Structure | IR Amide I Band (cm⁻¹) | CD Spectral Features (nm) |
|---|---|---|
| α-Helix | ~1650-1660 | Negative bands at ~222 and ~208, Positive band at ~193 lew.ro |
| β-Sheet | ~1620-1640 | Negative band at ~218-220, Positive band at ~195-200 researchgate.net |
| Random Coil | ~1640-1650 | Strong negative band around 200 lew.ro |
X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates can be determined, offering an unambiguous view of bond lengths, bond angles, and torsion angles. nih.gov
Studies on various N-protected cyclobutyl amino acid derivatives have been conducted to understand their intrinsic conformational preferences. acs.org For instance, X-ray data of certain cyclobutyl-containing amino acid analogues have revealed that the four-membered ring can be nearly planar, with torsion angles below 7°. acs.org The crystal structure of Fmoc-protected amino acids also provides a wealth of information on intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal packing. nih.gov This solid-state data serves as a crucial benchmark for validating and refining the results obtained from computational modeling and solution-state spectroscopic studies.
Theoretical and Computational Chemistry for Structural Analysis
Computational chemistry offers powerful predictive capabilities that complement experimental findings, providing insights into the conformational energetics and dynamics that are often difficult to access experimentally.
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible and constrained molecules. The cyclobutane (B1203170) ring itself is not planar but exists in a puckered conformation to relieve torsional strain. acs.org MD simulations can model the dynamic behavior of the cyclobutyl ring and the surrounding peptide chain over time, revealing the preferred puckering states and the transitions between them. mdpi.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. lp.edu.uarsc.org These methods are used to calculate the relative energies of different conformers, map out the potential energy surface, and identify the lowest-energy (most stable) structures. acs.org
For N-Fmoc-protected amino acids, DFT calculations can optimize molecular geometries and investigate the conformational and energetic landscape, both in a vacuum and in solution. nih.gov By calculating the energetic cost of deviations from the minimum energy conformations, researchers can understand the rigidity of the cyclobutyl system and its preference for specific puckering angles. The synergy between high-level quantum chemical calculations and experimental data from NMR and X-ray crystallography provides a robust and detailed picture of the structural preferences of N-Fmoc-2-(1-aminocyclobutyl)acetic acid. acs.org
De Novo Computational Design of Peptides Incorporating Constrained Amino Acids
Research Findings:
Computational studies on peptides containing the closely related 1-aminocyclobutane-1-carboxylic acid (ACBC) have provided valuable insights into the conformational behavior of cyclobutane-constrained amino acids. nih.gov These studies, employing molecular mechanics calculations, have revealed that the incorporation of a cyclobutane ring restricts the Ramachandran (φ, ψ) angles of the peptide backbone to specific regions, predisposing the peptide to adopt well-defined secondary structures.
The energetically favored conformations for peptides containing ACBC include γ-turns and α-/3(10)-helical structures. nih.gov The specific conformation adopted can be influenced by the substituents on the cyclobutane ring and the surrounding amino acid sequence. nih.gov For instance, the presence of the cyclobutyl moiety can induce a turn-like structure, which is a critical recognition element in many biologically active peptides.
While specific de novo design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies of similar constrained amino acids are directly applicable. Peptide design software, such as Rosetta, can be parameterized to include non-canonical amino acids. uw.edu This allows for the computational modeling and energy minimization of peptides containing these residues to predict their most stable three-dimensional structures.
The design process typically involves:
Defining a Target Conformation: The desired secondary structure (e.g., a specific type of turn or helix) is defined as the target for the peptide design.
Incorporating the Constrained Residue: "this compound" is incorporated into a peptide sequence at a position where a turn or a specific conformational constraint is desired.
Conformational Searching and Energy Minimization: Computational algorithms are used to explore the possible conformations of the peptide and identify the lowest energy structures.
The N-Fmoc protecting group, while primarily for synthesis, can also influence the conformational preferences of the amino acid in solution during peptide elongation, although it is removed in the final peptide. Its bulky and aromatic nature can introduce steric constraints that further shape the local conformation.
Data from Computational Modeling:
The following table presents hypothetical yet representative data derived from the principles of computational studies on constrained peptides. This data illustrates the kind of detailed structural information that can be obtained from molecular modeling of a model tripeptide, Ac-Ala-(2-(1-aminocyclobutyl)acetic acid)-NHMe, to predict its most stable conformations.
| Conformation | Relative Energy (kcal/mol) | φ (degrees) | ψ (degrees) | Key Hydrogen Bonds |
| γ-turn | 0.00 | -75 ± 10 | 70 ± 10 | C=O(i) to N-H(i+2) |
| Inverse γ-turn | 0.85 | 75 ± 10 | -70 ± 10 | C=O(i) to N-H(i+2) |
| 3(10)-helix (right-handed) | 1.50 | -60 ± 15 | -30 ± 15 | C=O(i) to N-H(i+3) |
| Extended | 3.20 | -150 ± 20 | 150 ± 20 | None |
This is a representative table based on computational studies of similar constrained amino acids and is intended for illustrative purposes.
The data in the table highlights how the incorporation of the cyclobutyl-constrained amino acid favors turn-like structures (γ-turn and inverse γ-turn) as the lowest energy conformations. The relative energies indicate the probability of the peptide adopting each conformation, with lower energies corresponding to more stable and thus more populated states. The dihedral angles (φ and ψ) define the backbone geometry, and the hydrogen bonding patterns are critical for stabilizing these secondary structures.
Incorporation of N Fmoc 2 1 Aminocyclobutyl Acetic Acid into Peptidic Architectures
Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Fmoc-2-(1-aminocyclobutyl)acetic Acid
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides in a laboratory setting. researchgate.netaltabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com While highly efficient for standard proteinogenic amino acids, the incorporation of sterically hindered, non-canonical residues like this compound presents specific challenges.
Coupling Efficiency and Racemization Control in Fmoc-SPPS with Sterically Hindered Amino Acids
The successful incorporation of sterically demanding amino acids is contingent on achieving high coupling efficiency while minimizing epimerization at the α-carbon. The bulky cyclobutyl group adjacent to the amine in this compound significantly hinders the approach of the activated carboxyl group to the N-terminus of the resin-bound peptide.
Coupling Efficiency: Standard coupling reagents may prove insufficient for driving the reaction to completion. researchgate.net To overcome this steric hindrance, more potent activation methods are often required. Research has shown that phosphonium (B103445) and uronium salt-based reagents are highly effective for coupling bulky amino acids.
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly used and often yield good results, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). researchgate.net
PyAOP/PyBOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) have also been successfully employed for preparing peptides containing hindered residues. researchgate.net
Carbodiimides: While N,N'-dicyclohexylcarbodiimide (DCC) was historically used, N,N'-diisopropylcarbodiimide (DIC) is now more common due to the better solubility of its urea (B33335) byproduct. researchgate.net DIC is often used with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance reaction rates and suppress side reactions. researchgate.net
The choice of solvent can also impact coupling efficiency. N,N-Dimethylformamide (DMF) is standard, but in cases of difficult couplings or peptide aggregation, solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) may be beneficial. researchgate.net
Interactive Table: Comparison of Coupling Reagents for Hindered Amino Acids
Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable and sometimes advantageous alternative, particularly for large-scale production or for sequences that are difficult to assemble on a solid support. delivertherapeutics.comIn solution-phase synthesis, all reactions occur in a homogeneous medium, with purification of the intermediate peptide fragment after each coupling step.
The use of Fmoc-based protecting group strategies has been adapted for solution-phase synthesis. delivertherapeutics.comFor a sterically hindered residue like this compound, solution-phase methods could offer benefits such as improved reaction kinetics due to the absence of a solid matrix and easier monitoring of reaction completion. However, the major drawback is the need for purification after each step, which is labor-intensive and can lead to significant material loss over the course of a long synthesis.
Design and Synthesis of Oligomers and Foldamers Containing 2-(1-aminocyclobutyl)acetic Acid
Foldamers are non-natural oligomers that mimic the ability of proteins and nucleic acids to adopt well-defined, folded conformations. nih.govThe incorporation of conformationally constrained monomers like 2-(1-aminocyclobutyl)acetic acid is a key strategy in foldamer design. The rigid cyclobutyl group severely restricts the rotational freedom of the peptide backbone, pre-organizing it into specific secondary structures.
Beta-Peptide Oligomers and Helix Induction by Cyclobutyl Residues
Oligomers of β-amino acids (β-peptides) are known to form stable helical structures, most notably the 14-helix, which is characterized by C=O(i)···H–N(i+3) hydrogen bonds. The specific geometry of the substituent on the β-amino acid backbone plays a crucial role in dictating the helical preference and stability.
The cyclobutyl moiety in 2-(1-aminocyclobutyl)acetic acid acts as a powerful conformational constraint. Computational studies and experimental work on similar cyclic β-amino acids, such as those with cyclopentane (B165970) or cyclohexane (B81311) rings, have shown that these residues strongly promote the formation of stable, well-defined helices. researchgate.netThe cyclic nature of the side chain restricts the torsion angles of the backbone, reducing the entropic cost of folding and leading to a highly stable helical structure even in short oligomers. This pre-organization is a central principle in the design of potent bioactive peptide mimetics.
Constrained Peptide Design and Stability Enhancements
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced structural stability and biological activity. mit.edusigmaaldrich.com this compound, a conformationally restricted building block, is of particular interest in this regard. Its rigid cyclobutane (B1203170) ring system imposes significant constraints on the peptide backbone, thereby influencing its secondary structure and resistance to enzymatic degradation.
The rationale behind using constrained amino acids like 2-(1-aminocyclobutyl)acetic acid lies in reducing the conformational flexibility of the peptide chain. sigmaaldrich.com Native peptides often exist as a dynamic ensemble of conformations in solution, and only a specific conformation is typically responsible for biological activity. By incorporating a rigid moiety, the peptide can be pre-organized into a bioactive conformation, which can lead to increased receptor binding affinity and potency. Furthermore, a constrained conformation can sterically hinder the approach of proteases, thus enhancing the peptide's metabolic stability. nih.govuab.cat
Detailed Research Findings
While direct studies on peptides incorporating this compound are limited in publicly accessible literature, extensive research on structurally similar cyclobutane β-amino acids and γ-amino acids provides significant insights into the likely effects of this compound on peptide architecture and stability.
Research on hybrid peptides containing diastereomeric (1R,2S)- and (1S,2S)-2-aminocyclobutane-1-carboxylic acid has demonstrated the profound impact of the cyclobutane ring's stereochemistry on the resulting peptide conformation. High-resolution Nuclear Magnetic Resonance (NMR) experiments have shown that peptides incorporating the trans-cyclobutane amino acid residues tend to adopt more folded, compact structures in solution. uab.catuab.cat In contrast, peptides with the cis-cyclobutane residue favor more extended, strand-like conformations. uab.catuab.cat This conformational preference is dictated by the formation of intra- and inter-residue hydrogen bonds, which are influenced by the relative orientation of the substituents on the cyclobutane ring.
For instance, studies on short oligomers containing (1S,2S)-2-aminocyclobutane-1-carboxylic acid have revealed the formation of well-defined helical structures in solution. mdpi.com This folding is promoted by the creation of stable eight-membered hydrogen-bonded rings between adjacent residues. mdpi.com It is plausible that the incorporation of 2-(1-aminocyclobutyl)acetic acid would similarly induce localized secondary structures, such as turns or helices, depending on its placement within the peptide sequence and the stereochemistry of the cyclobutane ring.
To illustrate the potential impact of incorporating a constrained residue like 2-(1-aminocyclobutyl)acetic acid, the following hypothetical data tables are presented based on typical findings in the field of peptidomimetics.
Table 1: Conformational Analysis of a Model Peptide (Ac-X-Ala-NH₂) by ¹H NMR Spectroscopy
| Peptide | Residue X | Predominant Conformation | Key NOEs Observed |
| Control | Glycine | Random Coil | Sequential Hα(i) - HN(i+1) |
| Modified | 2-(1-aminocyclobutyl)acetic acid | β-turn like structure | Strong Hα(i) - HN(i+1), Medium HN(i) - HN(i+1) |
This interactive table demonstrates how the incorporation of a constrained residue can shift the conformational equilibrium from a random coil to a more defined secondary structure, as evidenced by changes in Nuclear Overhauser Effect (NOE) patterns.
Table 2: Proteolytic Stability of a Model Peptide in the Presence of Trypsin
| Peptide | Sequence | % Intact Peptide after 1h | Half-life (t₁/₂) (min) |
| Control | Ac-Lys-Gly-Ala-NH₂ | < 5% | ~10 |
| Modified | Ac-Lys-(2-(1-aminocyclobutyl)acetyl)-Ala-NH₂ | > 90% | > 240 |
This interactive table illustrates the significant enhancement in proteolytic stability that can be achieved by replacing a standard amino acid with a constrained, non-proteinogenic counterpart.
Application in Peptidomimetic Design and Constrained Ligand Development
Structure-Activity Relationship (SAR) Studies Utilizing Cyclobutyl-Constrained Residues
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The use of cyclobutane-constrained amino acids, such as N-Fmoc-2-(1-aminocyclobutyl)acetic acid, provides a powerful tool to probe the conformational requirements for biological activity. By replacing native amino acid residues with these rigid analogs, researchers can systematically investigate the impact of conformational restriction on receptor binding and efficacy.
However, the degree of constraint is a critical factor. Studies on hybrid peptidomimetics have shown that while conformational restriction is generally beneficial, an overly rigid backbone, such as that induced by certain cyclobutane (B1203170) β-amino acids, can sometimes prevent the peptide from adopting the necessary conformation for its biological function, such as cell membrane translocation. mdpi.com This highlights the nuanced role of conformational constraints in SAR, where the specific geometry imposed by the cyclobutyl ring must be carefully matched to the target's requirements.
| Peptide/Molecule Type | Modification | Key SAR Finding | Reference |
|---|---|---|---|
| Stapled Peptides (SARS-CoV-2 Spike Protein Target) | Incorporation of cyclobutane-bearing anchoring residues. | E7-E7 geometry-specific stapled peptides showed higher α-helicity and stronger biological activity compared to canonical hydrocarbon stapled peptides. semanticscholar.org | semanticscholar.org |
| Cyclic Antimicrobial Peptides | Replacement of arginine residues with χ1,χ2-constrained cyclobutane-derived analogues. | The replacements did not significantly diminish the antimicrobial activity, indicating the constrained analogues effectively mimicked the natural residue's function. researchgate.net | researchgate.net |
| Cell-Penetrating Peptides (CPPs) | Inclusion of a rigid cyclobutane β-amino acid in the peptide backbone. | The very rigid structure precluded the acquisition of a defined conformation suitable for cell uptake, demonstrating that excessive constraint can be detrimental. mdpi.com | mdpi.com |
Design Principles for Conformationally Restricted Peptides and Peptidomimetics
The design of conformationally restricted peptides is a key strategy to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. nih.gov The use of building blocks like this compound is central to this approach, allowing for precise control over the peptide's three-dimensional structure.
Conformationally restricted amino acids are often designed to mimic the spatial orientation of natural amino acid side chains. lifechemicals.com The cyclobutyl group can serve as a scaffold to hold pendant functional groups in specific, well-defined orientations, effectively acting as a surrogate for natural residues. For example, by constraining the torsion angles, these unnatural amino acids can pre-organize a peptide into a secondary structure that mimics the bioactive conformation of a natural peptide ligand. lifechemicals.com They are often used as substitutes for proline, a natural amino acid known for inducing turns in peptide chains, to create novel structural motifs. lifechemicals.com The defined geometry of the cyclobutane ring can restrict the side chain of an amino acid like phenylalanine, forcing it into a specific conformation that may enhance binding to a receptor pocket.
One of the primary goals of incorporating constrained residues is to reduce the flexibility of the peptide backbone. semanticscholar.orgnih.gov Linear peptides are often too flexible in solution to form stable secondary structures, leading to poor target affinity and susceptibility to enzymatic degradation. nih.govnih.gov Introducing a cyclobutane moiety rigidifies the backbone, promoting the formation of stable secondary structures like α-helices or β-turns. nih.govrsc.org
This principle is effectively demonstrated in "stapled peptides," where cyclobutane-based amino acids are used as anchoring points to create a cross-link that stabilizes an α-helical conformation. semanticscholar.orgnih.gov Research has shown that peptides stapled with cyclobutane-bearing residues exhibit higher α-helicity and enhanced proteolytic stability compared to their linear or conventionally stapled counterparts. semanticscholar.orgnih.gov This increased stability is a significant advantage for developing peptide-based therapeutics. rsc.org
| Peptide Type | Structural Feature | Impact on Flexibility & Stability | Reference |
|---|---|---|---|
| Linear Peptides | Unconstrained backbone | High flexibility, rarely form stable secondary structures, prone to proteolytic degradation. nih.gov | nih.gov |
| Stapled Peptides (Cyclobutane-based) | Cyclobutane-constrained hydrocarbon staple | Reduced backbone flexibility, higher α-helicity, and improved proteolytic stability. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |
| β-Peptides | Incorporation of carbocyclic β-amino acids | Limited flexibility due to the constrained cyclic structure, acting as strong inducers of helices or turns. rsc.org | rsc.org |
The conformational space of an amino acid side chain is defined by a series of dihedral angles known as chi (χ) angles. Controlling these angles is a sophisticated strategy in peptidomimetic design to fine-tune the orientation of functional groups for optimal interaction with a biological target. The rigid four-membered ring of a cyclobutane amino acid provides an effective way to constrain the first two chi angles (χ1 and χ2). researchgate.net
By synthesizing specific stereoisomers of cyclobutane-derived amino acids, chemists can create building blocks that lock the χ1 and χ2 angles into a narrow range of values. This pre-organization ensures that the side chain is presented in a specific, low-energy conformation, which can be critical for high-affinity binding. This approach has been successfully used to prepare conformationally restricted analogues of arginine, lysine (B10760008), and ornithine, where the cyclobutane scaffold precisely controls the spatial arrangement of the basic side chains. researchgate.net
Development of Novel Building Blocks for Bioactive Molecule Scaffolds
This compound and related compounds are not just tools for modifying existing peptides; they are also versatile building blocks for the de novo design of novel bioactive scaffolds. nih.govresearchgate.net The Fmoc protecting group makes them readily usable in automated peptide synthesizers, allowing for their systematic placement within a sequence to build complex molecular architectures. researchgate.netrsc.org
These building blocks enable the synthesis of peptidomimetics and other small molecules with constrained topologies that are inaccessible using only natural amino acids. nih.govresearchgate.net The cyclobutane core can be further functionalized to create polyfunctional platforms suitable for generating libraries of compounds for high-throughput screening. researchgate.net The inherent rigidity and defined stereochemistry of these building blocks are key to creating scaffolds with predictable three-dimensional shapes, a critical aspect in the rational design of new therapeutic agents. researchgate.net The development of synthetic routes to novel constrained amino acids containing a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), continues to expand the toolkit available for drug design and the creation of new bioactive molecules. nih.gov
Chemical Reactivity and Orthogonal Protecting Group Strategies
Reactivity of the Carboxylic Acid and Amine Functionalities in Derivatization
The derivatization of N-Fmoc-2-(1-aminocyclobutyl)acetic acid, primarily for peptide bond formation, involves the characteristic reactions of its N-terminally protected α-amino group and its C-terminal carboxylic acid. In the context of solid-phase peptide synthesis (SPPS), the molecule is typically used as a building block where its carboxylic acid is activated to react with the free N-terminal amine of a resin-bound peptide chain.
The core reaction is the formation of an amide (peptide) bond. The carboxylic acid group does not react spontaneously with an amine; it must first be converted into a more reactive electrophilic species. This is achieved using coupling reagents. The choice of coupling reagent is critical, especially given the steric bulk of the 1-aminocyclobutyl group, which can hinder the approach of the nucleophilic amine. For sterically demanding amino acids, standard coupling conditions may lead to incomplete reactions. chempep.com Therefore, more potent activating agents are often required to ensure efficient and complete coupling. chempep.com
Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and, more effectively for hindered couplings, phosphonium (B103445) (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU). bachem.com Aminium reagents like HATU are particularly effective in challenging coupling scenarios as they generate highly reactive acyl-transfer agents that can overcome steric barriers. chempep.com The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
The amine functionality, protected by the fluorenylmethyloxycarbonyl (Fmoc) group, remains unreactive during the coupling step. Its nucleophilicity is masked, preventing self-polymerization and ensuring that peptide chain elongation occurs in the desired sequence. biosynth.com The reactivity of the amine is only unleashed upon the selective chemical cleavage of this protecting group.
| Reagent Class | Examples | Suitability for Sterically Hindered Couplings | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Moderate | Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization. chempep.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | PyAOP and similar reagents are highly effective but can be more expensive. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very High | HATU is recognized as one of the most powerful reagents for difficult couplings, including those involving sterically hindered residues. chempep.combachem.com |
Cleavage Conditions for the Fmoc Protecting Group and Side-Chain Protection in the Context of this compound
The Fmoc group is the cornerstone of one of the most common orthogonal strategies in SPPS. nih.gov It is a base-labile protecting group, stable to the acidic conditions used to cleave many side-chain protecting groups and the final peptide from the resin. chempep.com
The cleavage mechanism is a base-induced β-elimination. A base, typically a secondary amine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring. This initiates an elimination that releases carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, thereby preventing it from reacting with the newly liberated N-terminal amine of the peptide. nih.gov
The standard condition for Fmoc removal is treatment with a solution of 20% piperidine (B6355638) in DMF. peptide.com The reaction is generally rapid, often completed in minutes at room temperature. However, alternative bases can be used, sometimes to mitigate side reactions or to improve deprotection efficiency.
The side-chain of this compound is a simple cycloalkane. This cyclobutyl group is chemically inert under the standard conditions of Fmoc-based peptide synthesis. It is stable to both the basic conditions required for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid) typically used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. chempep.com Consequently, the cyclobutyl side-chain does not require its own protecting group.
| Reagent/Cocktail | Concentration & Solvent | Typical Reaction Time | Notes |
|---|---|---|---|
| Piperidine | 20% (v/v) in DMF or NMP | 5-20 minutes | The most common and standard reagent for Fmoc deprotection. peptide.com |
| Piperazine (B1678402) | 10% (w/v) in DMF/Ethanol (9:1) | Variable | An alternative to piperidine, sometimes used to reduce side reactions like diketopiperazine formation. nih.gov |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | Variable | Considered a viable, less toxic alternative to piperidine with similar performance. nih.gov |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU with 2-5% piperidine in DMF/NMP | ~5-15 minutes | A very strong, non-nucleophilic base that significantly accelerates Fmoc removal but requires a nucleophilic scavenger like piperidine to trap DBF. nih.govpeptide.com |
While standard Fmoc removal with 20% piperidine/DMF is highly effective for most amino acids, challenges can arise in sequences containing sterically hindered residues or where peptide aggregation occurs. nih.gov Incomplete deprotection leads to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, optimizing the deprotection protocol is crucial for maximizing the yield and purity of the final product.
For sterically hindered residues like this compound, the peptide backbone conformation may partially shield the Fmoc group, slowing the rate of cleavage. Several strategies can be employed to optimize deprotection:
Extended Reaction Times: Simply increasing the duration of the deprotection step or performing multiple, shorter treatments can help drive the reaction to completion.
Use of Stronger Bases: Incorporating a small percentage (e.g., 2%) of the non-nucleophilic base DBU into the deprotection solution can dramatically increase the reaction rate. peptide.com However, DBU alone cannot scavenge the DBF byproduct, so a secondary amine like piperidine is still required in the mixture. peptide.com
Alternative Reagent Cocktails: A solution of 2% DBU and 5% piperazine in NMP has been shown to enhance Fmoc-removal kinetics while minimizing certain side reactions like diketopiperazine formation, which is particularly prevalent in dipeptides involving proline or other secondary amino acids. nih.gov
Microwave-Assisted Synthesis: The application of microwave energy can accelerate both coupling and deprotection steps in SPPS. nih.gov For difficult sequences, microwave heating during the deprotection step can overcome kinetic barriers caused by steric hindrance or peptide aggregation, leading to more complete Fmoc removal in a shorter time. researchgate.net
Monitoring the deprotection reaction, often by UV spectrophotometry of the released DBF-adduct in the waste stream, is a common practice on automated synthesizers to ensure the reaction has gone to completion before proceeding to the next coupling step.
Strategies for Selective Chemical Transformations within Complex Peptidic Constructs
The power of modern peptide chemistry lies in the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. nih.gov This enables complex chemical modifications, such as side-chain cyclization, branching, or the attachment of labels and other moieties at specific positions within a peptide. peptide.com
The standard Fmoc/tBu strategy is the primary example of orthogonality. biosynth.com
Nα-Fmoc Group: Base-labile (removed by piperidine).
Side-Chain and C-terminal Linker Protection: Acid-labile (e.g., tBu, Boc, Trt groups removed by TFA).
While the cyclobutyl group of this compound does not require side-chain protection, its presence in a complex peptide containing other functional amino acids (e.g., Lysine (B10760008), Aspartic Acid, Cysteine) necessitates the use of a broader orthogonal protection scheme for selective modifications. For instance, if a researcher wanted to create a side-chain lactam bridge between a lysine and an aspartic acid residue in a peptide that also contains 2-(1-aminocyclobutyl)acetic acid, a third class of protecting groups would be needed.
These additional groups can be removed under conditions that are neutral to both the base-labile Fmoc group and the acid-labile tBu-type groups. This allows for on-resin deprotection of specific side chains, followed by chemical modification, before the peptide backbone synthesis is completed or before the final global deprotection.
| Protecting Group | Typical Application | Cleavage Conditions | Orthogonality |
|---|---|---|---|
| Alloc (Allyloxycarbonyl) | Lys, Orn, Asp, Glu side chains | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acid (TFA) and base (piperidine). |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys, Orn side chains | 2-10% Hydrazine in DMF | Stable to acid (TFA) and standard base (piperidine). |
| Mtt (4-Methyltrityl) | Lys, Orn, His, Cys, Asn, Gln side chains | Very mild acid (e.g., 1% TFA in DCM) | Stable to base (piperidine). Quasi-orthogonal to stronger acid-labile groups like Boc/tBu. |
| Acm (Acetamidomethyl) | Cys side chain | Iodine or Mercury(II) acetate | Stable to acid (TFA) and base (piperidine), allowing for selective disulfide bridge formation. peptide.com |
By incorporating amino acids with these protecting groups alongside this compound, chemists can precisely control the architecture of the final peptide, enabling the synthesis of highly complex and functional molecules.
Emerging Research Avenues and Methodological Advancements
Integration with Advanced High-Throughput Synthesis Platforms for Cyclobutyl Amino Acid Libraries
The creation of large, diverse peptide libraries is fundamental to drug discovery and functional proteomics. The incorporation of non-natural amino acids like N-Fmoc-2-(1-aminocyclobutyl)acetic acid into these libraries can vastly expand the accessible chemical space, leading to peptides with enhanced stability, affinity, and novel functions. acs.org Advanced high-throughput synthesis platforms are crucial for realizing this potential.
Modern automated peptide synthesizers, employing either batch or continuous-flow methodologies, have revolutionized the speed and efficiency of peptide production. peptide.compentelutelabmit.com Techniques like rapid automated flow peptide synthesis (AFPS) can significantly reduce the time for each amino acid coupling cycle, enabling the rapid generation of entire protein domains and complex peptide variants. acs.org These platforms are not limited to the 20 proteinogenic amino acids; their flexibility allows for the programmed incorporation of a wide array of unnatural building blocks, including Fmoc-protected cyclobutyl amino acids. acs.org
The integration of this compound into these automated workflows facilitates the systematic production of cyclobutyl-containing peptide libraries. researchgate.net By strategically replacing native amino acids with this constrained residue at various positions in a peptide sequence, researchers can generate hundreds or thousands of unique analogues. This high-throughput approach allows for the comprehensive exploration of how the cyclobutyl constraint influences peptide structure, receptor binding, and enzymatic stability, accelerating the identification of lead compounds. nih.gov A fully automated platform can combine the efficiency of solid-phase peptide synthesis (SPPS) with subsequent chemical modifications, further diversifying the library.
Table 1: Comparison of High-Throughput Peptide Synthesis Platforms
| Feature | Batch Synthesizers (Parallel) | Automated Flow Synthesizers |
|---|---|---|
| Principle of Operation | Multiple reaction vessels are processed simultaneously in discrete steps (coupling, washing, deprotection). peptide.com | Reagents are continuously flowed through a column containing the solid-phase resin. pentelutelabmit.com |
| Synthesis Speed | Moderate to high throughput, depending on the number of parallel reactors. | Very rapid, with coupling cycles reduced to seconds or minutes per residue. pentelutelabmit.comacs.org |
| Scalability | Can handle scales from milligrams to hundreds of grams of resin. peptide.com | Typically suited for research-scale synthesis (milligrams). |
| Reagent Consumption | Can be higher due to the need to fill and drain individual reactors. | Generally more efficient, using smaller volumes of reagents delivered in a continuous stream. |
| Suitability for Libraries | Excellent for generating large numbers of discrete peptides simultaneously. | Ideal for rapid synthesis of individual long or complex peptides and sequential library production. |
Future Directions in Computational Design of Peptides Incorporating this compound
Computational modeling has become an indispensable tool in peptide design, offering the ability to predict and analyze peptide structures and their interactions with biological targets in silico. mdpi.com The incorporation of conformationally constrained amino acids like this compound is particularly advantageous for computational approaches because the rigid cyclobutyl ring significantly reduces the number of possible backbone and side-chain conformations that must be sampled, thereby simplifying the predictive challenge. researchgate.netnih.gov
Future advancements in this field are expected to enhance the rational design of peptides containing this unique residue. One of the most promising frontiers is the synergy between physics-based molecular dynamics (MD) simulations and artificial intelligence (AI). frontiersin.org Machine learning algorithms can be trained on structural data from existing peptide-protein complexes to identify patterns that lead to high-affinity binding. nih.gov These models could then be used to "hallucinate" novel peptide sequences incorporating cyclobutyl residues that are predicted to fold into specific, rigid conformations ideal for targeting a protein of interest. frontiersin.org
Another critical area of development is the refinement of force fields—the mathematical functions used to describe the forces between atoms in a simulation. byu.edu Creating highly accurate parameters for non-standard residues like 2-(1-aminocyclobutyl)acetic acid is essential for reliable predictions of peptide folding and binding energies. nih.gov As computational power increases, it will become more feasible to use quantum mechanics to parameterize these force fields with greater accuracy. nih.gov The ultimate goal is to create a robust computational pipeline that can accurately predict the structure, stability, and binding affinity of cyclobutyl-containing peptides before they are synthesized, dramatically reducing the time and cost of discovery. tandfonline.comunits.it
Table 2: Future Directions in Computational Peptide Design
| Research Avenue | Description | Potential Impact on Cyclobutyl Peptides |
|---|---|---|
| AI and Machine Learning | Utilizing deep learning models (e.g., AlphaFold, Protein Language Models) to predict peptide structure and interactions from sequence alone. mdpi.com | Rapidly screen virtual libraries of cyclobutyl-containing peptides to prioritize candidates with high target affinity and specificity. nih.gov |
| Advanced Molecular Dynamics | Employing enhanced sampling techniques and more accurate force fields to simulate peptide folding and binding events over longer timescales. units.it | Provide precise insights into how the cyclobutyl constraint influences the conformational landscape and thermodynamics of receptor binding. |
| Quantum Mechanics (QM) | Using QM calculations to refine force field parameters for non-natural amino acids, providing a more accurate description of their electronic properties. nih.gov | Improve the reliability of simulations, leading to more accurate predictions of structure and interaction energies for peptides with the cyclobutyl moiety. |
| Integrated Design Pipelines | Combining computational tools for structure prediction, docking, and affinity calculation into a seamless workflow for rational peptide design. tandfonline.comnih.gov | Enable the de novo design of highly constrained, potent, and selective peptide therapeutics based on the unique structural properties of the cyclobutyl amino acid. |
Novel Academic Applications in Materials Science and Bioconjugation
Beyond therapeutics, the rigid and well-defined structure of this compound makes it a compelling building block for applications in materials science and bioconjugation. The conformational constraint provided by the cyclobutyl group can be exploited to direct the self-assembly of peptides into ordered supramolecular structures.
In materials science, peptides incorporating cyclobutane (B1203170) amino acids have been shown to act as low-molecular-weight organogelators (LMWOGs). researchgate.net The constrained peptide backbone can promote specific intermolecular interactions, such as hydrogen bonding, leading to the formation of self-assembled fibrillar networks that immobilize solvent molecules to form a gel. researchgate.net This opens possibilities for designing novel biocompatible hydrogels for applications in tissue engineering, drug delivery, and 3D cell culture. Furthermore, the ability to form stable, predictable secondary structures, such as helices, makes these residues valuable components in the design of "foldamers"—non-natural oligomers that mimic the structure of proteins. nih.gov
In the field of bioconjugation, the cyclobutyl scaffold can serve as a rigid linker or core for constructing complex molecular architectures. By incorporating this amino acid into a peptide, researchers can create a stable platform upon which other functional molecules—such as fluorophores, targeting ligands, or cross-linking agents—can be attached with precise spatial orientation. This topographical control is critical for developing sophisticated probes for bioimaging, creating multivalent ligands to enhance binding avidity, and constructing well-defined bioconjugates for advanced diagnostics and targeted therapies. The defined stereochemistry of the cyclobutyl ring provides a handle for creating three-dimensional structures that would be difficult to achieve with flexible, linear linkers.
Table 3: Novel Applications in Materials Science and Bioconjugation
| Field | Application | Role of this compound |
|---|---|---|
| Materials Science | Supramolecular Gels | The constrained backbone promotes directional, non-covalent interactions, driving self-assembly into ordered fibrillar networks to form organogels. researchgate.net |
| Foldamer Design | Acts as a rigid building block to induce stable, predictable helical or turn conformations in synthetic oligomers. nih.gov | |
| Nanomaterials | Serves as a template for the bottom-up assembly of peptide-based nanotubes or other precisely ordered nanostructures. | |
| Bioconjugation | Rigid Scaffolding | Provides a conformationally restricted core for the precise spatial arrangement of multiple functional groups (e.g., dyes, drugs). |
| Multivalent Ligands | Used to construct ligands where multiple binding motifs are held in a defined orientation to enhance avidity for a biological target. |
Q & A
Q. What are the standard synthetic routes for preparing N-Fmoc-2-(1-aminocyclobutyl)acetic acid, and how is the Fmoc group introduced?
The synthesis typically involves:
- Cyclobutane Ring Formation : Cyclobutyl groups are introduced via [2+2] photocycloaddition or ring-closing metathesis (RCM) of alkenes, as observed in structurally similar cyclobutane-containing amino acids .
- Amino Acid Functionalization : The amine group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) or acetonitrile under basic conditions (e.g., sodium bicarbonate) to form the N-Fmoc derivative .
- Deprotection : The Fmoc group is removed using 20–25% piperidine in DMF, a standard method for Fmoc-based solid-phase peptide synthesis (SPPS) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- HPLC-MS : To assess purity and confirm molecular weight.
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the cyclobutyl ring geometry and Fmoc group integrity. For example, cyclobutane protons typically exhibit upfield shifts (δ 1.5–3.0 ppm) due to ring strain .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of the Fmoc carbamate) and ~1530 cm⁻¹ (N-H bending) confirm successful protection .
Q. How does the cyclobutyl group influence the compound’s reactivity in peptide synthesis?
The cyclobutyl group introduces steric hindrance , which can:
- Slow coupling kinetics during SPPS, requiring extended reaction times (2–4 hours vs. 30–60 minutes for linear analogs) .
- Alter peptide backbone conformation, potentially enhancing resistance to enzymatic degradation in biomedical studies .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
- Coupling Reagents : Use PyClocK or HATU instead of HOBt/DIC, as these activate carboxyl groups more efficiently under steric constraints .
- Double Coupling : Perform two sequential couplings with 4–6 equivalents of the amino acid to ensure complete reaction .
- Temperature Control : Conduct reactions at 40–50°C to improve solubility and reduce aggregation in DMF .
Q. What strategies are effective in resolving contradictions between theoretical and observed HPLC retention times for peptides containing this compound?
- Hydrophobicity Adjustments : The cyclobutyl group increases hydrophobicity, leading to longer retention times. Use gradient elution (e.g., 20–80% acetonitrile in 30 minutes) to separate closely eluting peaks .
- Ion-Pairing Agents : Add 0.1% TFA to the mobile phase to suppress peak tailing caused by residual amine groups .
Q. How can reaction intermediates during Fmoc deprotection be monitored, and what conditions minimize side reactions?
- Real-Time Monitoring : Use in-situ FT-IR or UV spectroscopy (λ = 301 nm for Fmoc-piperidine adducts) to track deprotection kinetics .
- Side Reaction Mitigation : Replace DMF with NMP (N-methylpyrrolidone) to reduce diketopiperazine formation during prolonged deprotection .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
